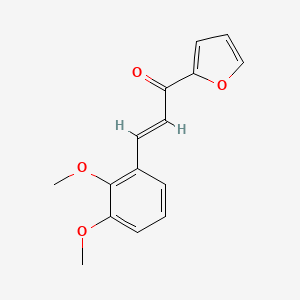![molecular formula C19H20O B6346749 (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1354941-82-4](/img/structure/B6346749.png)
(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, also known as 3-methyl-4-propyl-1-phenyl-2-propen-1-one, is an organic compound with a variety of applications in the scientific research field. It has been studied for its potential use in the synthesis of a number of compounds, as well as for its potential to act as a catalyst in certain reactions. It is also known to have a range of biochemical and physiological effects, and can be used as a starting point for the synthesis of a variety of compounds. In this article, we will explore the synthesis, mechanism of action, and biochemical and physiological effects of (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, as well as its advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has a wide range of scientific research applications. It has been studied for its potential use in the synthesis of a number of compounds, such as pyridines and quinolines. It is also known to act as a catalyst in certain reactions, such as the oxidation of alcohols and the hydrolysis of esters. It is also known to be a useful starting material for the synthesis of a variety of compounds, such as cyclopropanes, cyclobutanes, and cyclopentanes.
Wirkmechanismus
The mechanism of action of (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is not completely understood. However, it is known to act as a Lewis acid, meaning that it can act as a catalyst in certain reactions. It is also known to be a strong nucleophile, meaning that it can be used to attack electrophilic centers in certain molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one have not been extensively studied. However, it is known to have some potential effects on the human body, such as a decrease in blood pressure and an increase in heart rate. It is also known to have some potential effects on the brain, such as increased alertness and improved cognitive performance.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has a number of advantages and limitations for lab experiments. One advantage is that it can be synthesized relatively easily using standard laboratory techniques. It is also relatively inexpensive, which makes it a cost-effective option for research. However, it is also relatively unstable, which can limit its usefulness in certain experiments. Additionally, it is known to have some potential toxicity, so it should be used with caution in laboratory settings.
Zukünftige Richtungen
The potential future directions for (2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one are numerous. One potential direction is the development of new synthesis methods for the compound. Another potential direction is the exploration of its potential applications in the synthesis of other compounds. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its potential uses in medicine. Finally, further research into its potential toxicity could lead to improved safety protocols for its use in laboratory settings.
Synthesemethoden
(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one can be synthesized through a variety of methods. One common method is the reaction of 3-methylphenylmagnesium bromide with propan-2-yl bromide. This reaction is carried out in an inert atmosphere, such as nitrogen, and yields the desired product in high yield. Other methods of synthesis include the reaction of 3-methylphenylmagnesium chloride with propan-2-yl chloride, and the reaction of 3-methylphenylmagnesium iodide with propan-2-yl iodide.
Eigenschaften
IUPAC Name |
(E)-1-(3-methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O/c1-14(2)17-10-7-16(8-11-17)9-12-19(20)18-6-4-5-15(3)13-18/h4-14H,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEZKXNOLYWHGU-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


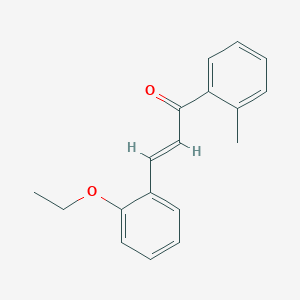
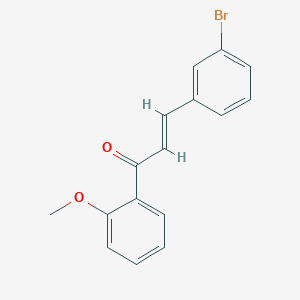
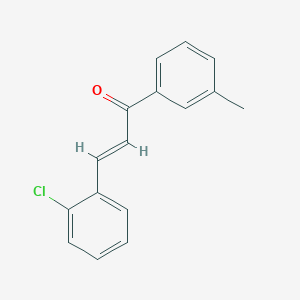

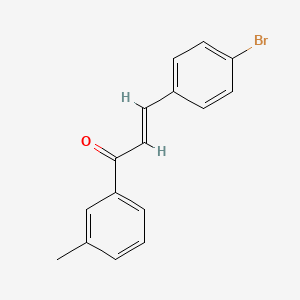



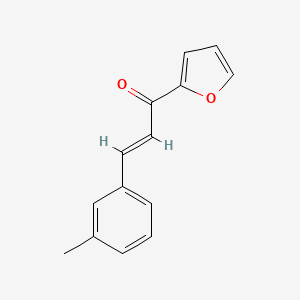

![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)
